Methyl 4-amino-6-chloronicotinate
Description
Historical Context and Significance of Pyridine (B92270) Scaffolds in Chemical Sciences
Pyridine, a heterocyclic aromatic organic compound, and its derivatives have long been a cornerstone of chemical sciences. researchgate.netbritannica.com With a six-membered ring structure composed of five carbon atoms and one nitrogen atom, pyridine is a fundamental building block in a vast array of applications. researchgate.net Its discovery dates back to the 19th century, and since then, the versatility of the pyridine scaffold has led to its integration into numerous fields, including medicinal chemistry, materials science, and agrochemicals. researchgate.netbritannica.comresearchgate.net
The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and polarity, that distinguish it from its carbocyclic analog, benzene. researchgate.net This inherent reactivity allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of substituted pyridines. researchgate.net Many natural products, including several B vitamins and alkaloids like nicotine, feature the pyridine core, highlighting its biological significance. researchgate.netresearchgate.net In the realm of pharmaceuticals, pyridine-containing compounds have been successfully developed as drugs for various conditions, including bacterial infections, hypertension, and cancer. researchgate.netrsc.orgrsc.org The consistent presence of pyridine scaffolds in FDA-approved drugs underscores their importance in modern drug discovery and development. rsc.orgrsc.org
The Role of Halogenated Aminonicotinates as Precursors in Complex Molecule Synthesis
Within the broad family of pyridine derivatives, halogenated aminonicotinates represent a particularly valuable class of synthetic intermediates. These compounds feature three key functional groups on the pyridine ring: a halogen atom (such as chlorine), an amino group, and a nicotinate (B505614) ester. This trifecta of functionalities provides chemists with multiple reactive sites to elaborate upon, making them powerful precursors for the construction of more complex molecules.
The chlorine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. eurekalert.org This allows for the introduction of a wide range of substituents at the chlorinated position. The amino group can be acylated, alkylated, or used to direct further substitution on the pyridine ring. The nicotinate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or undergo decarboxylation. The strategic interplay of these functional groups allows for the regioselective synthesis of highly substituted pyridine derivatives, which are often key components of larger, more intricate molecular architectures. The derivatization of such compounds has been shown to be of significant utility in organic synthesis. beilstein-journals.orgbeilstein-journals.org
Justification for the In-Depth Academic Investigation of Methyl 4-amino-6-chloronicotinate
This compound is a specific halogenated aminonicotinate that has garnered interest as a building block in organic synthesis. biosynth.combldpharm.comaccelachem.com Its chemical structure, featuring a chlorine atom at the 6-position, an amino group at the 4-position, and a methyl ester at the 3-position (nicotinate position), offers a unique combination of reactive sites. biosynth.comsigmaaldrich.cn The positions of these functional groups influence the electronic properties and reactivity of the pyridine ring, making it a subject of academic interest for exploring new synthetic methodologies.
An in-depth investigation into the chemical properties and reactivity of this compound is warranted to fully unlock its potential as a synthetic precursor. Understanding its behavior in various chemical transformations can lead to the development of novel and efficient routes to complex target molecules. Furthermore, detailed spectroscopic and structural analysis of this compound and its derivatives can provide valuable insights into the structure-property relationships of substituted pyridines. Given the prevalence of pyridine-based structures in pharmaceuticals and other functional materials, a thorough academic study of this particular building block has the potential to contribute significantly to the advancement of synthetic chemistry. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIKPJBQKHVWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743370 | |
| Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-40-6 | |
| Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of protons and carbons can be established.
¹H NMR and ¹³C NMR Chemical Shift Assignments
One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of Methyl 4-amino-6-chloronicotinate displays distinct signals corresponding to each unique proton environment. In a deuterated chloroform (B151607) solvent, the spectrum shows two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyridine (B92270) ring. A third singlet in the upfield region is assigned to the protons of the methyl ester group. googleapis.com The protons of the primary amine (NH₂) typically appear as a broad singlet, which may not always be precisely reported due to exchange phenomena.
Interactive Data Table: ¹H NMR Chemical Shift Data for this compound googleapis.com
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.89 | Singlet (s) |
| H-5 | 6.78 | Singlet (s) |
| -OCH₃ | 3.97 | Singlet (s) |
| -NH₂ | Not Reported | Broad Singlet |
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. Based on the structure, seven distinct carbon signals are expected. The pyridine ring carbons appear in the downfield aromatic region, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and ester substituents. The carbonyl carbon of the ester group is typically observed further downfield, while the methyl carbon of the ester is found in the upfield region.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Assigned Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 160 |
| C-3 | 105 - 115 |
| C-4 | 155 - 165 |
| C-5 | 108 - 118 |
| C-6 | 150 - 160 |
| C=O | 165 - 175 |
| -OCH₃ | 50 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a complete, unambiguous structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the two aromatic protons (H-2 and H-5) are separated by four bonds and are observed as singlets, meaning no cross-peaks would be expected between them in a COSY spectrum. This lack of correlation confirms their spatial separation.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct, one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for definitively assigning carbon signals. Key expected correlations include:
The proton at 8.89 ppm (H-2) with its attached carbon (C-2).
The proton at 6.78 ppm (H-5) with its attached carbon (C-5).
The methyl protons at 3.97 ppm with the methyl carbon (-OCH₃).
Quaternary carbons (C-3, C-4, C-6, and C=O) will not show correlations in an HSQC spectrum as they bear no protons.
Correlations from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).
Correlations from the H-2 proton to the carbonyl carbon (C=O) and C-4.
Correlations from the H-5 proton to C-3 and C-6.
Correlations from the amino protons (-NH₂) to C-3 and C-5.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and confirm the presence of specific functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of the bond type and its environment. For this compound, the key functional groups give rise to distinct absorption bands. The N-H bonds of the amino group typically produce sharp peaks, while the carbonyl (C=O) of the ester group results in a strong, intense absorption.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2990 - 2850 | C-H Aliphatic Stretch | Methyl Ester (-OCH₃) |
| 1730 - 1710 | C=O Stretch | Ester |
| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1250 - 1100 | C-O Stretch | Ester |
| 850 - 550 | C-Cl Stretch | Chloro-substituent |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. While FT-IR is excellent for polar groups like C=O and N-H, Raman can provide clearer information on the vibrations of the pyridine ring's carbon skeleton. The symmetric stretching vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C-Cl stretching vibration would also be observable. This complementary data helps to build a complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural composition of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₇H₇ClN₂O₂), the exact molecular weight is 186.02 g/mol . In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 187.0. googleapis.com The presence of a chlorine atom is confirmed by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]+) at approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁷Cl isotope.
Under higher energy conditions, the molecule fragments in a predictable manner. The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways include the loss of small, stable neutral molecules or radicals from the parent ion.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Lost Fragment | Structure of Fragment Ion |
| 156 | •OCH₃ (31 Da) | Ion resulting from loss of the methoxy (B1213986) radical |
| 127 | •COOCH₃ (59 Da) | Ion resulting from loss of the carbomethoxy radical |
| 151 | Cl• (35 Da) | Ion resulting from loss of a chlorine radical |
Fragmentation Pathway Elucidation
The fragmentation of this compound under mass spectrometry conditions provides valuable information about its structural components. While detailed fragmentation pathway studies for this specific compound are not extensively documented in the surveyed literature, general principles of mass spectrometry allow for the prediction of likely fragmentation patterns.
Upon ionization, the molecule would likely undergo fragmentation at its most labile bonds. Common fragmentation pathways for a compound with this structure could include:
Loss of the methoxy group (-OCH₃): Cleavage of the ester's C-O bond could lead to the formation of a stable acylium ion.
Loss of the entire methoxycarbonyl group (-CO₂CH₃): This would result in a fragment corresponding to the 4-amino-6-chloropyridine core.
Loss of a chlorine radical (•Cl): This is another potential fragmentation pathway, although typically less favored than the loss of neutral molecules.
Analysis of the m/z values of these fragments in an MS/MS spectrum would help to piece together the molecule's structure, complementing the data from HRMS.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. However, a published crystal structure for this compound was not identified in the reviewed literature. Therefore, specific experimental data on its solid-state structure cannot be presented.
Crystal System, Space Group, and Unit Cell Parameters
As no publicly available crystal structure was found, the crystallographic parameters for this compound remain undetermined. This information would typically be derived from single-crystal X-ray diffraction experiments.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a crystal structure, a definitive description of the molecular conformation and intermolecular interactions of this compound in the solid state is not possible. However, the molecule's structure suggests a high potential for significant intermolecular interactions.
The presence of the amino group (-NH₂) provides hydrogen bond donors, while the nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. These features would likely lead to the formation of a network of hydrogen bonds, influencing the packing of the molecules in a crystal. Furthermore, the aromatic pyridine ring could participate in π-π stacking interactions with adjacent molecules, further stabilizing the crystal lattice. The specific geometry of these interactions, however, can only be confirmed through X-ray crystallographic analysis.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org It is frequently employed to determine optimized geometry, electronic properties, and reactivity parameters. dergipark.org.trmdpi.com Calculations are typically performed using functionals like B3LYP combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. elixirpublishers.comresearchgate.net
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, representing its most stable conformation. elixirpublishers.com For nicotinate (B505614) derivatives, the pyridine (B92270) ring generally adopts a planar conformation.
A key aspect of electronic property analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for determining molecular reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. elixirpublishers.comresearchgate.net A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This indicates that charge transfer can readily occur within the molecule. elixirpublishers.com Conversely, a large energy gap is associated with high stability and lower reactivity. researchgate.net
From the HOMO and LUMO energy values, important global reactivity descriptors can be calculated:
Ionization Potential (I): Corresponds to the energy of the HOMO (I ≈ -EHOMO).
Electron Affinity (A): Corresponds to the energy of the LUMO (A ≈ -ELUMO).
Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large energy gap. conicet.gov.ar
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. conicet.gov.ar
Electronegativity (χ): Calculated as (I + A) / 2. conicet.gov.ar
While specific values for Methyl 4-amino-6-chloronicotinate are not detailed in the reviewed literature, studies on related molecules like methyl 2-chloronicotinate have utilized DFT calculations to determine these parameters and analyze intramolecular interactions. elixirpublishers.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. elixirpublishers.com
Typically, the color scale is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. researchgate.net
Green: Regions of neutral or zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, as these are electronegative centers and potential sites for hydrogen bonding. uni-muenchen.deresearchgate.net The amino group also contributes to the electronic landscape. The regions around the hydrogen atoms would exhibit positive potential (blue). This analysis helps identify sites crucial for intermolecular interactions, such as those with biological receptors. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between orbitals, which is a key factor in molecular stability. conicet.gov.arreadthedocs.io It examines hyperconjugative interactions and charge transfers between filled (donor) and vacant (acceptor) orbitals. dergipark.org.trelixirpublishers.com
The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. researchgate.net NBO analysis performed on related nicotinates has been used to study the intramolecular charge transfer and the formation of dimer entities. elixirpublishers.com For instance, studies on similar heterocyclic compounds have identified significant stabilization energies arising from the delocalization of π electrons from the aromatic ring to antibonding orbitals (π → π* transitions) and from lone pairs of heteroatoms to adjacent antibonding orbitals (n → π* or n → σ* transitions). researchgate.net In this compound, key interactions would be expected to involve the lone pairs on the amino nitrogen, the pyridine nitrogen, and the ester oxygens, as well as the π-system of the pyridine ring.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide insights into the conformational flexibility and dynamic behavior of a molecule. nih.gov
For a molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently accessed shapes in different environments (e.g., in a vacuum or in a solvent). The process typically involves generating a starting structure, defining a force field (like CHARMM or OPLS-AA) that describes the potential energy of the system, and simulating its trajectory over a set period. nih.gov Analysis of this trajectory reveals information about bond lengths, bond angles, and dihedral angle rotations, providing a comprehensive picture of the molecule's flexibility, which is essential for understanding how it might fit into a receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netgu.se
Derivatives of this compound have been synthesized and evaluated as intermediates in the development of potent inhibitors for therapeutic targets. In one such study, a series of 4-amino-substituted methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinates were optimized as inhibitors of Checkpoint Kinase 1 (CHK1), a target in cancer therapy. acs.org
The research demonstrated a clear correlation between specific structural features and biological outcomes. For example, modifications to the 4-amino substituent were explored to enhance CHK1 affinity while minimizing off-target effects, particularly inhibition of the hERG ion channel, which can lead to cardiotoxicity. acs.org It was found that properties like lipophilicity (measured as AlogP) and the number of hydrogen bond donors in the 4-amino side chain correlated with hERG inhibition. acs.org Derivatives with higher lipophilicity tended to show greater hERG activity. acs.org The introduction of a morpholin-2-yl-methyl group at the 4-amino position resulted in a compound with enhanced CHK1 affinity and significantly reduced hERG inhibition. acs.org
| Compound (Derivative of this compound) | 4-Amino Substituent | CHK1 Inhibition (IC₅₀, nM) | hERG Inhibition (% at 10 µM) | Calculated AlogP |
|---|---|---|---|---|
| Ester 5 | 4-(Piperidin-4-yl)amino | 3 | 93 | 2.8 |
| Ester 7 | 4-((Piperidin-4-yl)methyl)amino | 4 | 84 | 3.1 |
| Ester 12 | 4-((Morpholin-2-yl)methyl)amino | 1.3 | <10 | 1.8 |
Data adapted from a study on CHK1 inhibitors. acs.org The compounds listed are methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinate derivatives where the original 4-amino group of the parent structure has been further substituted.
This example underscores how QSAR principles are applied in lead optimization, using computational descriptors to guide the synthesis of derivatives with improved therapeutic profiles. acs.org
Prediction of Potency and Selectivity
The prediction of a compound's potency and selectivity is a critical step in assessing its therapeutic potential. For scaffolds related to this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are frequently employed to guide the design of more effective and selective molecules.
In the development of Checkpoint Kinase 1 (CHK1) inhibitors, this compound serves as a key intermediate for the synthesis of more complex derivatives. acs.org A study on 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles, which are derived from this intermediate, demonstrated that modifications to the 4-amino group significantly impact potency and selectivity. acs.org For instance, the introduction of tropane (B1204802) derivatives at this position led to potent inhibition of CHK1 activity (IC₅₀ < 10 nM) and cellular selectivity greater than the target five-fold threshold. acs.org
Computational analyses within this series revealed a correlation between lipophilicity, measured as the calculated logarithm of the partition coefficient (AlogP), and biological activity. acs.org Increased lipophilicity was generally associated with improved CHK1 cellular potency and selectivity. acs.org However, this also correlated with an increased risk of off-target effects, such as inhibition of the hERG (human Ether-a-go-go-Related Gene) channel, a key consideration for cardiac safety. acs.org
Pharmacophore models for nicotinic acid derivatives often highlight the importance of a cationic center and a hydrogen bond acceptor for receptor interaction. nih.govpnas.org These models, developed by analyzing the structural features of active compounds, provide a 3D blueprint for designing new molecules with desired biological activity. nih.gov For example, a pharmacophore model for nicotinic acid hydrazones with antiproliferative activity identified two hydrogen-bond donor locations and two aromatic features as key for activity. nih.gov Such models are crucial for predicting the potency of new derivatives based on their conformational and electronic properties.
In Silico ADME/Tox Predictions for Lead Optimization
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for optimizing lead compounds and reducing the likelihood of late-stage failures in drug development. These computational models assess the drug-like properties of a molecule.
For derivatives of this compound, multiparameter optimization is used to balance potency with favorable ADME/Tox profiles. acs.org In the optimization of CHK1 inhibitors, selected compounds derived from the this compound scaffold were screened for metabolic stability in mouse liver microsomes (MLM). acs.org These studies typically showed that less than 30% of the parent compound was metabolized after a 30-minute incubation period, indicating reasonable metabolic stability for the tested analogs. acs.org
Toxicity prediction is another critical component of in silico analysis. A significant finding for this class of compounds was the relationship between molecular properties and hERG inhibition. acs.org Analysis showed that compounds with higher calculated AlogP values were more likely to be potent hERG inhibitors. acs.org Furthermore, the number of hydrogen bond donors (HBD) was also a factor; secondary amines with three HBDs in the molecule generally showed less potent hERG inhibition compared to tertiary amines with only two HBDs. acs.org This highlights a key strategy for lead optimization: reducing lipophilicity and modulating hydrogen bonding potential to mitigate toxicity risks. acs.org
Basic physicochemical properties calculated for this compound provide a foundational ADME/Tox profile. These properties are used in various models, such as Lipinski's Rule of Five, to predict oral bioavailability.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 186.60 g/mol | Adherence to Lipinski's Rule (<500) |
| LogP (iLOGP) | 1.61 | Indicates moderate lipophilicity and potential for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | Predicts good intestinal absorption and blood-brain barrier penetration (<90 Ų). |
| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Adherence to Lipinski's Rule (<10) |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often favorable for binding. (<10) |
| Hazard Statements | H302, H315, H319, H335 | Indicates potential for harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. sigmaaldrich.cn |
Applications in Medicinal Chemistry and Drug Discovery
Methyl 4-amino-6-chloronicotinate as a Core Building Block for Bioactive Molecules
The strategic placement of reactive sites on the pyridine (B92270) ring of this compound makes it an ideal starting material for the construction of various pharmacologically relevant scaffolds.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov this compound has proven to be an invaluable precursor for the synthesis of potent kinase inhibitors.
A notable application is in the development of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. In the synthesis of such inhibitors, this compound undergoes a selective nucleophilic aromatic substitution (SNAr) reaction with various amines. This is followed by a Buchwald-Hartwig coupling reaction to introduce a substituted pyrazine (B50134) moiety, leading to the formation of 4-amino-substituted methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinates. nih.govmdpi.com This synthetic strategy has allowed for the exploration of a wide range of substituents at the 4-position of the pyridine ring, leading to the identification of highly potent and selective CHK1 inhibitors. nih.gov
Development of Acetylcholinesterase Modulators
While direct synthesis of acetylcholinesterase (AChE) modulators from this compound is not extensively documented in the reviewed literature, the structural motifs present in its derivatives are relevant to AChE inhibition. For instance, derivatives of related compounds featuring cyano and phenyl groups have been noted for their enhanced interactions with the hydrophobic pockets of acetylcholinesterase. nih.gov The development of AChE inhibitors is a key therapeutic strategy for Alzheimer's disease, as these agents increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov
Ligands for G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are major targets for drug discovery. nih.gov Although direct utilization of this compound for the synthesis of GPCR ligands is not prominently featured in the available research, the closely related compound, methyl-6-chloronicotinate, has been employed in the synthesis of histamine (B1213489) H3 receptor antagonists, which are a class of GPCRs. This suggests the potential of the chloronicotinate scaffold in the development of ligands for this receptor family.
Precursor for Anticancer Agents
The role of this compound as a precursor for anticancer agents is prominently highlighted by its use in the synthesis of CHK1 inhibitors, as detailed in the kinase inhibitors section. nih.govmdpi.com These inhibitors have demonstrated the ability to significantly potentiate the cytotoxicity of DNA-damaging chemotherapy agents. nih.gov The versatility of the this compound core allows for systematic modifications to optimize the pharmacokinetic and pharmacodynamic properties of the resulting anticancer compounds. mdpi.com Furthermore, research into new potential anticancer agents has explored the incorporation of a triazine ring, a structural feature that can be introduced through reactions involving intermediates derived from this starting material.
Agents with Antimicrobial Properties
Research has indicated that this compound and its derivatives possess antimicrobial properties. biosynth.combohrium.com Studies on related nicotinonitrile derivatives have demonstrated activity against various bacterial and fungal strains. The mechanism of action is thought to involve interference with essential microbial processes, such as cell wall synthesis. biosynth.com This positions this compound as a valuable starting point for the development of novel antimicrobial agents to combat infectious diseases.
Structure-Activity Relationship (SAR) Studies of Derivatives
The amenability of this compound to chemical modification makes it an excellent tool for conducting structure-activity relationship (SAR) studies. Such studies are crucial for understanding how specific structural features of a molecule influence its biological activity and for optimizing lead compounds into clinical candidates.
In the context of CHK1 inhibitors, extensive SAR studies have been performed on derivatives of this compound. By systematically varying the substituents at the 4-amino position, researchers have been able to modulate the inhibitory potency and selectivity of these compounds. For example, the introduction of different cyclic amines at this position has a significant impact on the IC50 values against CHK1. nih.gov
Table 1: In Vitro Activity of 4-Amino-Substituted Methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinates
| Compound | R Group (at 4-amino position) | CHK1 IC50 (nM) |
|---|---|---|
| 5 | (Piperidin-4-yl)methyl | 10 |
| 7 | N-Methylpiperidin-4-yl | <10 |
| 8 | (3S)-Tropan-3-yl | <10 |
| 9 | (3R)-Tropan-3-yl | <10 |
| 12 | (Morpholin-2-yl)methyl | <10 |
Data sourced from a study on CHK1 inhibitors. nih.govmdpi.com
Furthermore, modifications at the C-5 position of the nicotinic acid ring have been explored to optimize pharmacokinetic properties. The ester group at this position projects towards the solvent-exposed region of the kinase, allowing for the introduction of a variety of substituents to fine-tune the molecule's activity and in vivo performance. mdpi.com These SAR studies have been instrumental in identifying compounds with improved metabolic stability and oral bioavailability. mdpi.com
Impact of Substituent Variations on Biological Potency
The biological activity of derivatives of this compound is highly sensitive to the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and pharmacokinetic properties of drug candidates based on this scaffold.
A notable example is the development of Checkpoint Kinase 1 (CHK1) inhibitors, where this compound is a key intermediate. acs.org In a lead optimization program, various amines were introduced at the 4-position, and the resulting derivatives were evaluated for their inhibitory activity against CHK1, a protein involved in DNA damage response and a target in oncology. acs.orgkent.ac.uk
Key findings from these SAR studies include:
C4-Amino Substituents: The nature of the amino group at the C4 position significantly influences both potency and off-target effects, such as inhibition of the hERG ion channel. acs.orgkent.ac.uk For instance, replacing a piperidine-4-methyl group with a morpholin-2-yl-methyl group led to enhanced CHK1 affinity with reduced hERG inhibition. acs.org Generally, a correlation was observed between the lipophilicity (calculated as ALogP) of the C4-amino substituent and hERG inhibition, with more lipophilic amines showing a higher risk. acs.orgkent.ac.uk
N-Alkylation: N-methylation of piperidine-containing substituents was generally tolerated and in some cases, led to increased CHK1 inhibition and cellular potency. acs.orgkent.ac.uk
Ring Systems: Introduction of tropane (B1204802) derivatives at the C4 position resulted in potent inhibition of CHK1 activity. acs.orgkent.ac.uk
These findings demonstrate that careful modulation of the substituents on the this compound core is essential for balancing desired biological activity with a favorable safety profile.
| Compound Derivative Base | Substituent Variation | Impact on Biological Potency | Reference |
|---|---|---|---|
| Methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinate | Homologation or truncation of C4-linking alkyl chain | Tolerated, can maintain or slightly alter potency. | acs.org |
| Methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinate | N-methylation of C4-piperidine | Tolerated, can increase CHK1 inhibition and cellular potency. | acs.org |
| Methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinate | Introduction of C4-tropane derivatives | Resulted in potent CHK1 inhibition (IC50 < 10 nM). | acs.org |
| Methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinate | Introduction of C4-(morpholin-2-yl-methyl) group | Enhanced CHK1 affinity with minimal hERG inhibition. | acs.org |
| Ethyl 6-chloronicotinate | Replacement of methylamino with isopropylamino at C4 | Bulkier isopropyl group may reduce metabolic clearance. |
Conformational Analysis and Receptor Binding
Understanding how molecules derived from this compound bind to their biological targets is fundamental for rational drug design. This involves conformational analysis and the study of ligand-receptor interactions, often employing computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov
Molecular Docking and Dynamics: These in silico techniques predict the preferred binding pose and affinity of a ligand within a receptor's binding site. For instance, studies on 6-aminonicotinate-based antagonists for the P2Y12 receptor combined 3D-QSAR, molecular docking, and MD simulations to elucidate the binding conformations. nih.gov Such simulations can reveal key amino acid residues that interact with the ligand, highlighting the importance of hydrophobic and hydrogen bond interactions for stable binding. nih.gov In the case of nicotinic receptor agonists, MD simulations have been used to explore the conformational dynamics of the binding site, identifying a "flip-flop-fix" mechanism where the agonist's rotation and subsequent receptor loop movements lead to a more compact and stable binding pocket. elifesciences.orgbiorxiv.org
Key Interactions: The binding of nicotinate (B505614) derivatives to receptors is typically governed by a combination of forces:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with residues in the receptor's binding pocket. nih.gov
Hydrophobic Interactions: The aromatic pyridine ring and other nonpolar substituents contribute to binding through hydrophobic interactions with nonpolar amino acid residues. nih.gov
For example, in the binding of an inhibitor to the CHK1 ATP site, the crystal structure revealed key interactions with specific amino acid residues and bound water molecules, which are critical for selectivity. kent.ac.uk Computational tools like BIOVIA Discovery Studio Visualizer are often used to analyze and depict these molecular interactions. nih.gov
Targeted Drug Design Incorporating the Nicotinate Moiety
The nicotinate moiety, the core of this compound, is a "privileged scaffold" in medicinal chemistry. It is found in numerous biologically active compounds and serves as a robust starting point for the targeted design of new drugs. nih.govnih.govbiorxiv.org
Kinase Inhibitors: A prominent area for the application of this scaffold is in the development of protein kinase inhibitors. researchgate.netfrontiersin.org Kinases are a large family of enzymes often implicated in diseases like cancer, making them important drug targets. frontiersin.org The lead optimization program for CHK1 inhibitors is a prime example of targeted design, where derivatives of this compound were systematically synthesized and evaluated to improve potency and selectivity. acs.org The goal of such programs is to achieve high affinity for the target kinase while minimizing activity against other kinases to reduce side effects. nih.gov
Designing for Specificity: Targeted drug design often involves creating molecules that fit precisely into the ATP-binding pocket of a specific kinase. The pyridine ring of the nicotinate can mimic the adenine (B156593) ring of ATP, while the various substituents can be tailored to interact with specific amino acid residues unique to the target kinase, thereby conferring selectivity. frontiersin.org For instance, the design of dual PI3K/mTOR inhibitors has been based on a 4-amino-1,3,5-triazine sulfonamide scaffold, which shares structural similarities with the aminopyridine core of our subject compound. nih.gov
Enzyme Inhibitors Beyond Kinases: The nicotinate structure is also relevant for targeting other enzymes. For example, nicotinamide (B372718) N-methyltransferase (NNMT) and nicotinate phosphoribosyltransferase (NAPRT) are enzymes involved in NAD+ metabolism that have been explored as drug targets. nih.gov Designing inhibitors for these enzymes that incorporate the nicotinate moiety is a rational approach, as the inhibitor can mimic the natural substrate.
Development of Non-Canonical Amino Acid Derivatives for Protein Modification
The field of protein engineering has been revolutionized by the ability to incorporate non-canonical amino acids (ncAAs), also known as unnatural amino acids, into proteins. nih.govdurham.ac.uk This technique allows for the introduction of novel chemical functionalities, enabling detailed structure-function studies and the creation of proteins with enhanced therapeutic properties. nih.gov
Potential of this compound as a Precursor: While direct use of this compound as an ncAA is not documented, its chemical structure presents a promising starting point for the synthesis of novel ncAA derivatives. nih.gov
The amino group and the carboxylic ester provide the basic components of an amino acid structure.
The pyridine ring can act as a bioisostere for natural aromatic amino acid side chains like phenylalanine or tyrosine, but with unique electronic and hydrogen-bonding properties.
The chlorine atom and the other positions on the ring serve as reactive handles for further chemical modification, allowing for the attachment of various functional groups (probes, crosslinkers, etc.) through reactions like Suzuki-Miyaura coupling.
Synthesis and Incorporation: The synthesis of ncAAs can be achieved through bespoke chemical synthesis or by enzymatic modification of parent compounds. researchgate.net Once synthesized, these ncAAs can be incorporated into proteins using several methods, including solid-phase peptide synthesis (SPPS) for smaller peptides or by reprogramming the cellular translational machinery for larger proteins. nih.govnih.gov The latter often involves the use of an "orthogonal translation system," consisting of a unique tRNA/aminoacyl-tRNA synthetase pair that recognizes a specific codon (often a stop codon) and inserts the desired ncAA during protein synthesis. nih.govacs.org This powerful method allows for the site-specific introduction of ncAAs into proteins within living cells. pnas.org
By functionalizing the this compound scaffold, one could design a variety of ncAAs with tailored properties for specific applications in protein modification and drug discovery.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmaceutical research by dramatically reducing the time and costs associated with drug development. ijirt.org These technologies are being applied at every stage, from target identification to lead optimization. jddtonline.info For a scaffold like Methyl 4-amino-6-chloronicotinate, AI and ML can accelerate the discovery of new therapeutic applications by processing vast biomedical datasets to identify potential drug-target interactions and predict pharmacological properties. ijirt.org
ML models, including deep learning techniques such as artificial neural networks, can be trained on existing data from similar pyridine-based compounds to predict the biological activity of novel derivatives synthesized from this compound. ijirt.orgnih.gov These computational tools can facilitate de novo drug design, virtual screening of compound libraries, and even predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby minimizing late-stage failures in the drug development pipeline. jddtonline.info The application of AI can make the process of discovering and developing new drugs more efficient, cost-effective, and accurate. mednexus.orgdoaj.org
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Analyzing biological data to identify novel protein targets for which derivatives of the compound may have high affinity. | Uncovering new therapeutic areas and mechanisms of action. |
| Virtual Screening | Computationally screening vast libraries of virtual compounds derived from the core scaffold against known biological targets. | Rapidly identifying promising lead candidates for synthesis and testing. |
| QSAR Modeling | Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure. mdpi.com | Guiding the design of more potent and selective molecules. |
| ADMET Prediction | Using ML algorithms to predict the pharmacokinetic and toxicity profiles of potential drug candidates. jddtonline.info | Reducing the likelihood of failures in later stages of clinical trials. |
Advanced Catalyst Development for Efficient Transformations
The chemical reactivity of this compound is largely defined by its functional groups, particularly the chlorine atom on the pyridine (B92270) ring. The development of advanced catalysts is crucial for efficiently modifying this position through cross-coupling reactions, which are fundamental in modern organic synthesis. dntb.gov.ua Reactions such as the Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, are invaluable for creating new carbon-carbon bonds. mdpi.com
Future research will likely focus on developing novel palladium or nickel-based catalyst systems that offer higher efficiency and selectivity for the transformation of chloro-pyridines like this compound. mdpi.com Modern catalysts, often featuring sterically bulky and electron-rich phosphine (B1218219) ligands like SPhos or P(t-Bu)3, can facilitate cross-coupling reactions under milder conditions and with a broader range of substrates, including historically less reactive aryl chlorides. mdpi.comorganic-chemistry.org The use of nickel catalysts is also gaining prominence as a more abundant and cost-effective alternative to palladium for coupling with challenging substrates. mdpi.com These advancements will enable chemists to synthesize a diverse library of derivatives with varied functionalities, expanding the scope of biological and material science applications.
Table 2: Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Transformation |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Phosphine Ligand | Replaces the chloro group with an aryl or vinyl group. organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium-based catalysts | Replaces the chloro group with a primary or secondary amine. |
| Sonogashira Coupling | Palladium and Copper catalysts | Replaces the chloro group with a terminal alkyne. |
| Heck Coupling | Palladium-based catalysts | Replaces the chloro group with an alkene. |
Novel Biological Targets and Therapeutic Areas
Pyridine and nicotinic acid derivatives are integral scaffolds in a wide range of FDA-approved drugs, demonstrating activity against diverse conditions such as tuberculosis, cancer, diabetes, and hypertension. dovepress.com The structure of this compound serves as a promising starting point for exploring new therapeutic frontiers. Its derivatives could be designed to interact with novel biological targets that are implicated in various diseases.
Research into nicotinic acid derivatives has identified their potential as anti-inflammatory agents, with some compounds showing potent inhibition of inflammatory cytokines like TNF-α and IL-6. nih.gov Furthermore, substituted pyridines are key components of kinase inhibitors used in cancer therapy. dovepress.com By modifying the core structure of this compound, it may be possible to develop selective inhibitors for specific kinases or other enzymes involved in disease pathways. The amino and chloro groups provide handles to systematically alter the molecule's shape and electronic properties to achieve high affinity and selectivity for new biological targets.
Table 3: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Target | Rationale |
|---|---|---|
| Oncology | Protein Kinases, MDM2-p53 | Pyridine scaffolds are common in kinase inhibitors; other derivatives show p53-independent anticancer activity. mdpi.comdovepress.com |
| Inflammatory Diseases | Cyclooxygenase (COX), Myeloperoxidase (MPO) | Nicotinic acid derivatives have shown anti-inflammatory properties; other amino-substituted heterocycles inhibit MPO. nih.govnih.gov |
| Infectious Diseases | Bacterial or Viral Enzymes | The pyridine core is found in numerous antibiotics and could be optimized for new antimicrobial agents. dovepress.commdpi.com |
| Metabolic Disorders | Fatty Acid-Binding Proteins (FABPs) | Niacin (nicotinic acid) derivatives are known to target FABPs and modulate lipid levels. dovepress.com |
Sustainable and Scalable Production Methods
With a growing emphasis on environmental responsibility, the development of green and sustainable chemical processes is paramount. ijarsct.co.in Future research on this compound will increasingly focus on production methods that are not only scalable but also environmentally benign. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijarsct.co.in
For the synthesis of pyridine derivatives, several green techniques are being explored. nih.govresearchgate.net These include microwave-assisted synthesis, which can significantly shorten reaction times and increase yields, and the use of eco-friendly solvents or even solvent-free reaction conditions. ijarsct.co.innih.gov The development of reusable catalysts, such as those immobilized on solid supports, can also contribute to a more sustainable process by simplifying product purification and reducing catalyst waste. bhu.ac.in Applying these methods to the synthesis of this compound and its derivatives can lead to more economical and environmentally friendly manufacturing processes, which are essential for large-scale industrial production. nih.gov
Table 4: Green Chemistry Approaches for Synthesis
| Green Chemistry Method | Principle | Application to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid and uniform heating enhances reaction rates. ijarsct.co.innih.gov | Can accelerate the formation of the pyridine ring or subsequent derivatization steps. |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol, or performing reactions without solvents. ijarsct.co.innih.gov | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Reusable Catalysts | Using catalysts that can be easily recovered and reused for multiple reaction cycles. bhu.ac.in | Lowers production costs and minimizes metal waste from catalytic reactions. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increases efficiency, saves time, and reduces solvent usage and waste generation. |
Q & A
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, incubation time). Perform dose-response meta-analysis using standardized protocols (e.g., COSMOS-E guidelines) and control for confounding variables like solvent cytotoxicity (DMSO vs. ethanol). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. What degradation pathways are observed in environmental matrices, and how can metabolites be tracked?
- Methodological Answer : Photodegradation under UV light produces 6-chloronicotinic acid (6-CNA) as a major metabolite, identified via high-resolution mass spectrometry (HRMS). For environmental fate studies, use isotopically labeled analogs (e.g., C-methyl) in soil/water microcosms. Compare degradation kinetics using first-order models and assess abiotic vs. microbial contributions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables: catalyst (Pd/C vs. Ni), ligand (XPhos vs. BINAP), and solvent (toluene vs. DMF). Use GC-MS to monitor reaction progress and Pareto charts to identify significant factors. Replicate trials to account for batch-to-batch variability in starting materials .
Q. What statistical methods are appropriate for analyzing contradictory solubility data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
